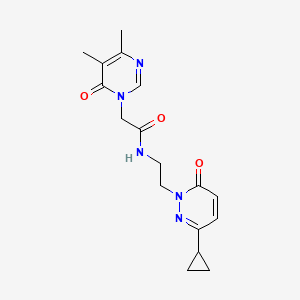

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is an intricate compound that comprises multiple functional groups, combining the structural features of pyridazinone and pyrimidinone derivatives. Due to its complex architecture, this compound exhibits diverse biological activities and finds application in numerous fields, including medicinal chemistry and synthetic biology.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11-12(2)19-10-21(17(11)25)9-15(23)18-7-8-22-16(24)6-5-14(20-22)13-3-4-13/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQNRKFFOHFMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide generally involves multiple steps, starting from commercially available starting materials. The initial steps may involve the synthesis of intermediate compounds such as pyridazinone and pyrimidinone derivatives, followed by coupling reactions to form the final product. Reaction conditions often include catalysts and reagents like palladium on carbon (Pd/C) for hydrogenation, and bases like potassium carbonate (K2CO3) for condensation reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound could involve optimized reaction parameters for higher yield and purity. Methods like continuous-flow synthesis might be adopted to enhance efficiency. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving a scalable and cost-effective process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: : Transformation of functional groups to higher oxidation states.

Reduction: : Conversion of ketones to alcohols using reducing agents like sodium borohydride (NaBH4).

Substitution: : Halogenation or alkylation reactions.

Hydrolysis: : Breakdown in the presence of water or acidic conditions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and bases or acids for substitution and hydrolysis reactions. Reaction conditions often vary based on the desired transformation, involving solvents such as ethanol or dichloromethane and temperature ranges from room temperature to reflux conditions.

Major Products Formed

Major products formed from these reactions depend on the functional groups involved and the reaction conditions. For instance, oxidation of the ketone groups can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions might introduce new substituents like halogens or alkyl groups, altering the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide serves as a versatile building block for synthesizing complex molecules

Biology

Biologically, this compound may exhibit various pharmacological activities, making it a candidate for drug discovery and development. Its interaction with biological targets, such as enzymes or receptors, can be studied to understand its potential therapeutic effects and mechanism of action.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential against diseases like cancer, infectious diseases, or neurological disorders. Their efficacy, safety, and pharmacokinetic properties can be evaluated through preclinical and clinical studies.

Industry

Industrially, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide could be used in the production of specialized chemicals, agrochemicals, or as intermediates in the synthesis of other valuable compounds. Its properties might also be exploited in the development of new materials with specific functionalities.

Mechanism of Action

Comparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide with other similar compounds highlights its unique structural features and potential advantages. Similar compounds might include other pyridazinone or pyrimidinone derivatives, each with varying degrees of biological activity and synthetic accessibility. The uniqueness of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide lies in its combined structural motifs, which may confer enhanced or specific biological activity compared to its analogs.

Comparison with Similar Compounds

Pyridazinone derivatives.

Pyrimidinone derivatives.

Cyclopropyl-containing compounds.

Each of these similar compounds may share structural similarities but differ in their exact molecular configuration and resulting properties.

That should cover all the bases. Anything else you need to know about this compound or any other topic?

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide features a pyridazinone core and a pyrimidine moiety, which are known for their diverse biological activities. The presence of cyclopropyl and dimethyl substitutions enhances its potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂ |

| Molecular Weight | 302.34 g/mol |

| CAS Number | 2097862-97-8 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it induces G1 cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study showed that the compound effectively inhibited cell proliferation in human breast cancer cells with an IC50 value of approximately 45 µM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This inhibition could be attributed to the compound's ability to interfere with NF-kB signaling pathways .

Antiviral Activity

Moreover, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide has shown promise against viral infections, particularly SARS-CoV-2. In a recent study, derivatives of this compound demonstrated significant inhibition of the viral replication process with EC50 values below 100 nM .

The mechanisms through which this compound exerts its biological effects are still under investigation; however, several hypotheses exist:

- Enzyme Inhibition : The structural features suggest potential interactions with key enzymes involved in inflammatory and proliferative pathways.

- Receptor Modulation : It may act as a modulator of specific receptors associated with cell growth and immune response.

- Nucleic Acid Interaction : The compound's ability to bind nucleic acids may influence gene expression related to tumor growth and inflammation.

Study 1: Antitumor Efficacy

In a controlled study involving xenograft models of breast cancer, treatment with N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide resulted in a significant reduction in tumor size compared to control groups. The study indicated an increase in apoptotic markers within treated tumors .

Study 2: Anti-inflammatory Response

A separate investigation assessed the compound's effect on LPS-induced inflammation in murine macrophages. Results indicated that treatment significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how is its structural integrity verified?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with cyclopropane-functionalized pyridazinone and pyrimidinone intermediates. Amide coupling (e.g., using EDCI/HOBt) links the fragments. Purification involves column chromatography and recrystallization. Structural confirmation requires ¹H/¹³C NMR (e.g., pyridazinone carbonyl signals at δ ~165 ppm ), mass spectrometry (exact mass ~432.16 g/mol), and HPLC (purity >95%). Residual solvents are quantified via GC-MS.

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Begin with broad-spectrum antimicrobial assays (e.g., MIC determination against Gram+/Gram- bacteria ) and cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7 ). Use dose-response curves (1–100 μM) to calculate IC₅₀. Parallel testing on non-cancerous cells (e.g., HEK-293) assesses selectivity. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, serum content ), cell line genetic variability , or compound stability (e.g., hydrolysis in aqueous media). Address this by:

- Replicating assays under standardized conditions (e.g., RPMI-1640 medium, 10% FBS).

- Performing stability studies (HPLC monitoring over 24–72 hours).

- Comparing structural analogs (e.g., substituent effects on pyridazinone vs. pyrimidinone rings ).

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer : Modify logP (via substituent engineering) to enhance solubility:

- Introduce polar groups (e.g., -OH, -COOH) on the cyclopropyl or pyrimidinone moieties.

- Assess metabolic stability using liver microsome assays (human/rat CYP450 isoforms ).

- Perform molecular docking to predict binding affinity changes (e.g., AutoDock Vina with target proteins like EGFR or PARP ). Validate via SPR (surface plasmon resonance) for kinetic binding parameters.

Q. How do structural variations in the pyridazinone and pyrimidinone rings influence target selectivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Synthesize analogs with substituent swaps (e.g., 4,5-dimethyl vs. 4-fluoro on pyrimidinone ).

- Test against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) using kinase inhibition assays (ADP-Glo™).

- Analyze 3D conformational impacts via X-ray crystallography or molecular dynamics simulations (e.g., pyridazinone ring flexibility ).

Data Contradiction Analysis Example

Scenario : Analog A shows potent activity in bacterial assays but is inactive in mammalian cells.

Resolution :

- Verify membrane permeability via Caco-2 cell monolayers.

- Test for efflux pump susceptibility (e.g., P-gp inhibition with verapamil ).

- Re-evaluate bacterial vs. mammalian target homology (e.g., dihydrofolate reductase orthologs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.